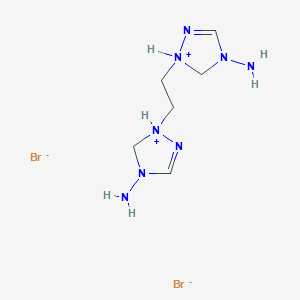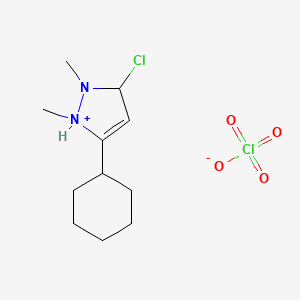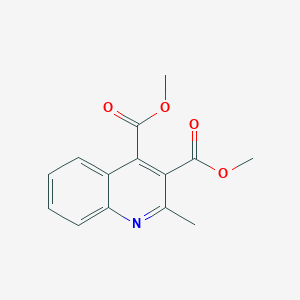
1,1'-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide is a compound that belongs to the class of triazolium salts. This compound is characterized by the presence of two triazolium rings connected by an ethane-1,2-diyl bridge and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide typically involves the reaction of ethane-1,2-diamine with 4-amino-4,5-dihydro-1H-1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as hydrobromic acid to yield the dibromide salt. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the triazolium rings to triazoline derivatives.
Substitution: The bromide ions can be substituted with other anions or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as ethanol or acetonitrile under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various triazole and triazoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex triazole-based compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide involves its interaction with specific molecular targets. The triazolium rings can form hydrogen bonds and electrostatic interactions with biological molecules, leading to various biological effects. The compound can also act as a ligand, binding to metal ions and facilitating catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium) dibromide
- 4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline)
- 1,1’-(Ethane-1,2-diyl)bis(1,4,7-triazonane)
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide is unique due to its specific triazolium structure, which imparts distinct chemical and biological properties. Unlike similar compounds, it has a higher affinity for certain biological targets and exhibits unique reactivity patterns in chemical reactions .
Properties
CAS No. |
60504-64-5 |
|---|---|
Molecular Formula |
C6H16Br2N8 |
Molecular Weight |
360.05 g/mol |
IUPAC Name |
1-[2-(4-amino-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)ethyl]-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C6H14N8.2BrH/c7-11-3-9-13(5-11)1-2-14-6-12(8)4-10-14;;/h3-4H,1-2,5-8H2;2*1H |
InChI Key |
SXBVYRPLHSLXCV-UHFFFAOYSA-N |
Canonical SMILES |
C1[NH+](N=CN1N)CC[NH+]2CN(C=N2)N.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)

![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)

![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)

![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)
